3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)18-20(27)25(21(24-18)11-2-1-3-12-21)19(26)14-7-9-17(23)10-8-14/h4-10,13H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJPIDIOUJHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of spirocyclic core |
| 2 | Introduction of chlorophenyl group |
| 3 | Introduction of fluorobenzoyl group |
| 4 | Purification and characterization |
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Studies have shown that this compound may induce apoptosis in cancer cells by modulating cell signaling pathways. For instance, related spirocyclic compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Biological Interactions
Research into the biological interactions of this compound is ongoing. Initial findings suggest that it may interact with specific molecular targets such as enzymes or receptors, modulating biochemical pathways relevant to disease processes.
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of similar diazaspiro compounds against resistant bacterial strains, indicating potential applications in developing new antibiotics.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit the growth of human cancer cell lines, suggesting its role as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one
- 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine
Uniqueness
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its thione functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C16H14ClF N2 S
- Molecular Weight : Approximately 308.81 g/mol
This compound belongs to a class of spiro compounds, which are characterized by their unique bicyclic structure. The presence of both chlorophenyl and fluorobenzoyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.
Anticancer Activity
Research into similar diazaspiro compounds has indicated potential anticancer properties. For instance, compounds with spiro structures have shown:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain spiro compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanisms of Action : The mechanisms often involve interference with cell cycle progression and induction of apoptosis.
Antimicrobial Properties
Compounds containing thione groups (like the one ) have been investigated for their antimicrobial activity:
- Bacterial Inhibition : Some thiones exhibit significant antibacterial effects against various strains, potentially through disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Enzyme Inhibition
The structural features of this compound suggest it may act as an inhibitor for specific enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an important enzyme in neurotransmission, which could have implications for treating neurodegenerative diseases.
Case Studies
- Antiproliferative Effects : In a study involving structurally similar diazaspiro compounds, researchers found that certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines. The most effective compounds were noted for their ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Screening : A series of thione derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in substituents significantly affected antimicrobial potency, suggesting that the chlorophenyl and fluorobenzoyl groups might enhance activity.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
